NRP1 antagonist 1
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Overview
Description
NRP1 antagonist 1: is a potent inhibitor of neuropilin-1, a transmembrane glycoprotein that acts as a coreceptor for various growth factors, including vascular endothelial growth factor and semaphorins. Neuropilin-1 is implicated in numerous biological processes, such as angiogenesis, axon guidance, and immune regulation. The inhibition of neuropilin-1 has shown potential in cancer research, particularly in targeting tumor angiogenesis and immune modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NRP1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: NRP1 antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antagonist properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are intermediate compounds that are further modified to produce the final this compound. These intermediates are characterized and purified to ensure their suitability for subsequent reactions .
Scientific Research Applications
Chemistry: In chemistry, NRP1 antagonist 1 is used as a tool to study the interactions between neuropilin-1 and its ligands. It helps in understanding the molecular mechanisms underlying these interactions and their implications in various biological processes .
Biology: In biology, this compound is employed to investigate the role of neuropilin-1 in cellular processes such as angiogenesis, axon guidance, and immune regulation. It is used in cell culture and animal models to study the effects of neuropilin-1 inhibition on these processes .
Medicine: In medicine, this compound has shown potential in cancer research, particularly in targeting tumor angiogenesis and immune modulation. It is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and metastasis .
Industry: In the pharmaceutical industry, this compound is explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit neuropilin-1 makes it a promising candidate for developing new anticancer drugs .
Mechanism of Action
NRP1 antagonist 1 exerts its effects by binding to neuropilin-1 and blocking its interactions with ligands such as vascular endothelial growth factor and semaphorins. This inhibition disrupts the signaling pathways mediated by neuropilin-1, leading to reduced angiogenesis, impaired axon guidance, and modulation of immune responses. The molecular targets and pathways involved include the vascular endothelial growth factor receptor and semaphorin signaling pathways .
Comparison with Similar Compounds
Uniqueness: NRP1 antagonist 1 is unique in its potent inhibition of neuropilin-1 with an IC50 of 19.1 μM. Its ability to modulate immune responses and inhibit tumor growth makes it a valuable tool in cancer research. Compared to other similar compounds, this compound offers a distinct mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N6OS2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[4-(3-methylphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N6OS2/c1-4-19-24-26-21(31-19)23-18(29)13-30-22-27-25-20(16-10-8-14(2)9-11-16)28(22)17-7-5-6-15(3)12-17/h5-12H,4,13H2,1-3H3,(H,23,26,29) |
InChI Key |
OWXHHEPYWMHKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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